molecular formula C16H12BrClN2OS2 B4895148 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide

6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide

Cat. No. B4895148
M. Wt: 427.8 g/mol
InChI Key: KCIJVRZZINRXKP-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines such as TNF-α and IL-6. It also possesses antioxidant properties and can scavenge free radicals. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide. One area of interest is its potential use as a neuroprotective agent. Studies have shown that it has the potential to protect against neuronal damage and improve cognitive function. Another area of interest is its potential use in the treatment of cardiovascular diseases. Studies have indicated that it has the ability to reduce oxidative stress and improve vascular function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide involves the reaction of 1-benzothiophene-2-carbohydrazide with 2-thienylpropanal in the presence of bromine and chlorine. The reaction is carried out in a solvent such as ethanol or methanol and heated under reflux. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

Research has shown that 6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide has potential therapeutic applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also indicated that it has the potential to be used as a neuroprotective agent and in the treatment of cardiovascular diseases.

properties

IUPAC Name

6-bromo-3-chloro-N-[(E)-1-thiophen-2-ylpropylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2OS2/c1-2-11(12-4-3-7-22-12)19-20-16(21)15-14(18)10-6-5-9(17)8-13(10)23-15/h3-8H,2H2,1H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIJVRZZINRXKP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl)/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-chloro-N'-[(1E)-1-(thiophen-2-yl)propylidene]-1-benzothiophene-2-carbohydrazide

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